molecular formula C23H18ClNO3 B12873956 Fmoc-D-Phg-Cl

Fmoc-D-Phg-Cl

Cat. No.: B12873956
M. Wt: 391.8 g/mol
InChI Key: OOKPLZJDPAOXFM-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Phg-Cl: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) derivatives. It is specifically a derivative of D-phenylglycine, which is an amino acid. The Fmoc group is commonly used as a protecting group in peptide synthesis due to its stability and ease of removal under basic conditions .

Scientific Research Applications

Chemistry: Fmoc-D-Phg-Cl is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amine functionality of amino acids . This allows for the stepwise assembly of peptides on a solid support.

Biology and Medicine: In biological and medical research, this compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as potential drug candidates or as tools for studying protein-protein interactions .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its use in SPPS allows for the efficient production of high-purity peptides .

Mechanism of Action

The mechanism of action of Fmoc-D-Phg-Cl primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of amino acids during the coupling reactions. It is removed under basic conditions, typically using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the selective deprotection of the amine group without affecting other functional groups in the peptide .

Properties

Molecular Formula

C23H18ClNO3

Molecular Weight

391.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1R)-2-chloro-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C23H18ClNO3/c24-22(26)21(15-8-2-1-3-9-15)25-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,25,27)/t21-/m1/s1

InChI Key

OOKPLZJDPAOXFM-OAQYLSRUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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